molecular formula C7H14O2 B3053075 7-Hydroxyheptan-2-one CAS No. 5070-59-7

7-Hydroxyheptan-2-one

Cat. No.: B3053075
CAS No.: 5070-59-7
M. Wt: 130.18 g/mol
InChI Key: GHBTZUIMOPVXAV-UHFFFAOYSA-N
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Description

7-Hydroxyheptan-2-one is an organic compound with the molecular formula C7H14O2 It is characterized by the presence of a hydroxyl group (-OH) attached to the seventh carbon of a heptane chain and a ketone group (C=O) at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyheptan-2-one can be achieved through several methods. One common approach involves the oxidation of 7-hydroxyheptanal using mild oxidizing agents. Another method includes the reduction of 7-oxoheptanoic acid using reducing agents like sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 7-oxoheptanoic acid. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Hydroxyheptan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can participate in various chemical reactions, including nucleophilic addition and condensation reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Heptanone: A ketone with a similar structure but lacking the hydroxyl group.

    7-Hydroxyheptanal: A related compound with an aldehyde group instead of a ketone group.

Uniqueness: 7-Hydroxyheptan-2-one is unique due to the presence of both a hydroxyl and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

7-hydroxyheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBTZUIMOPVXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463620
Record name 7-hydroxyheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5070-59-7
Record name 7-hydroxyheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-oxoheptanal (12.8 g, 0.1 mol.), toluene (76.8 g, 600 wt. %) and (ethylenediamine)[1,2-bis(diphenylphosphino)ethane]ruthenium (bispivalate) (9.6 mg, 0.0125 mmol, 0.0125 mol.%) were loaded altogether in a 200 ml autoclave equipped with a mechanical stirring device. Sealed autoclave was then purged under stirring with nitrogen (3 times to 5 bars) and hydrogen (3 times 5 bars) before being pressurized to 20 bars hydrogen. It was then heated to 90° C. and hydrogen pressure was maintained to 50 bars during all the reaction to afford desired product with 94% selectivity. Upon reaction completion (checked by both hydrogen consumption and GC), autoclave was then cooled down to 25° C. It was then depressurized and purged with nitrogen (3 times 5 bars) and reaction mixture was then transferred to a round-bottomed flask and solvent was removed under vacuum. After flash chromatography, 7-hydroxyheptan-2-one was obtained in 90% yield.
Quantity
12.8 g
Type
reactant
Reaction Step One
[Compound]
Name
(ethylenediamine)[1,2-bis(diphenylphosphino)ethane]ruthenium (bispivalate)
Quantity
9.6 mg
Type
reactant
Reaction Step Two
Quantity
76.8 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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